molecular formula C15H14INO B11179753 N-(2-ethylphenyl)-2-iodobenzamide CAS No. 333349-65-8

N-(2-ethylphenyl)-2-iodobenzamide

Cat. No.: B11179753
CAS No.: 333349-65-8
M. Wt: 351.18 g/mol
InChI Key: RNIGBYALUSQSSG-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to the benzamide structure, which includes a benzene ring bonded to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-iodobenzamide typically involves the iodination of a benzamide precursor. One common method is the reaction of 2-iodobenzoic acid with 2-ethylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states of the benzamide.

    Reduction Reactions: Reduction of the amide group can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for the reduction of the amide group.

Major Products Formed

    Substitution: Products with different functional groups replacing the iodine atom.

    Oxidation: Oxidized derivatives of the benzamide.

    Reduction: Amines derived from the reduction of the amide group.

Scientific Research Applications

N-(2-ethylphenyl)-2-iodobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The iodine atom and the benzamide structure allow the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)acetamide: Similar structure but lacks the iodine atom.

    2-iodobenzamide: Contains the iodine atom but lacks the 2-ethylphenyl group.

    N-(2-ethylphenyl)-2-chlorobenzamide: Similar structure with chlorine instead of iodine.

Uniqueness

N-(2-ethylphenyl)-2-iodobenzamide is unique due to the presence of both the 2-ethylphenyl group and the iodine atom. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

333349-65-8

Molecular Formula

C15H14INO

Molecular Weight

351.18 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-iodobenzamide

InChI

InChI=1S/C15H14INO/c1-2-11-7-3-6-10-14(11)17-15(18)12-8-4-5-9-13(12)16/h3-10H,2H2,1H3,(H,17,18)

InChI Key

RNIGBYALUSQSSG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2I

Origin of Product

United States

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